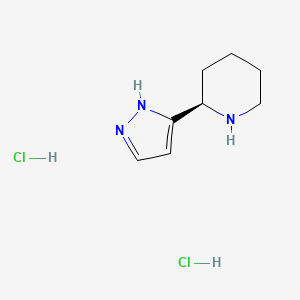
(R)-2-(1H-pyrazol-5-yl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1H-pyrazol-5-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1H-pyrazol-5-yl)piperidine dihydrochloride typically involves the reaction of a piperidine derivative with a pyrazole precursor. One common method involves the use of a solvent-free, catalyst-free one-pot three-component synthesis. This method involves refluxing a mixture of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5-ones, and triethoxymethane .
Industrial Production Methods
Industrial production of ®-2-(1H-pyrazol-5-yl)piperidine dihydrochloride may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
®-2-(1H-pyrazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
®-2-(1H-pyrazol-5-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyrazole-containing molecules.
Mechanism of Action
The mechanism of action of ®-2-(1H-pyrazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The pyrazole moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also contribute to the compound’s overall binding affinity and specificity. Molecular docking studies have shown that similar compounds can bind to protein receptors, suggesting potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives
Uniqueness
®-2-(1H-pyrazol-5-yl)piperidine dihydrochloride is unique due to its specific substitution pattern and stereochemistry. The presence of the ®-configuration at the piperidine ring can influence its biological activity and interactions with molecular targets. Additionally, the combination of the pyrazole and piperidine rings provides a versatile scaffold for further chemical modifications and applications .
Properties
Molecular Formula |
C8H15Cl2N3 |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
(2R)-2-(1H-pyrazol-5-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;;/h4,6-7,9H,1-3,5H2,(H,10,11);2*1H/t7-;;/m1../s1 |
InChI Key |
NCSFDBRRVRBCGW-XCUBXKJBSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=NN2.Cl.Cl |
Canonical SMILES |
C1CCNC(C1)C2=CC=NN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B15128174.png)
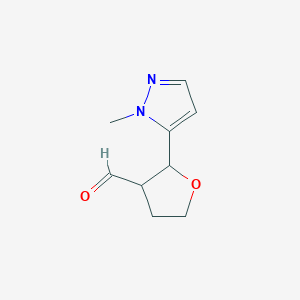
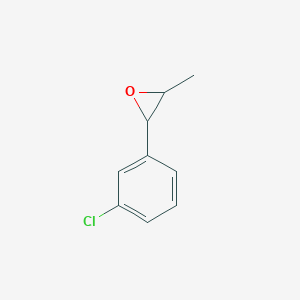
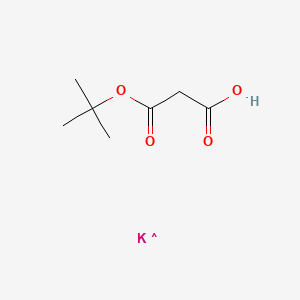
![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)
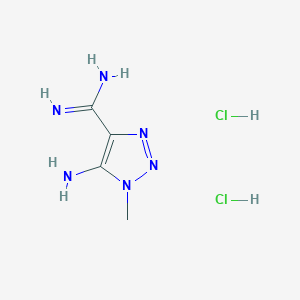
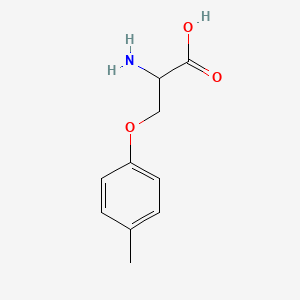
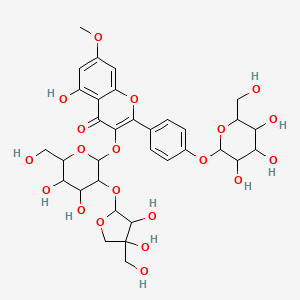
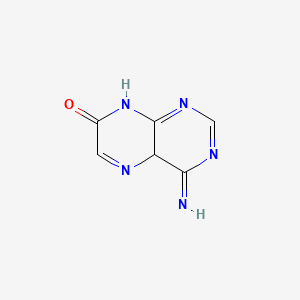
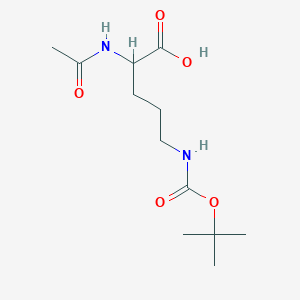
![1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B15128236.png)
![rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis](/img/structure/B15128239.png)
![Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B15128246.png)
![Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine](/img/structure/B15128258.png)
